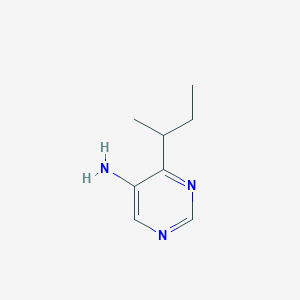

4-(Sec-butyl)pyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-ylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-6(2)8-7(9)4-10-5-11-8/h4-6H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZMSMCADZIILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=NC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Sec Butyl Pyrimidin 5 Amine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring's π-deficient character facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group, such as a halogen, is present at the electron-deficient positions (2, 4, or 6). While 4-(sec-butyl)pyrimidin-5-amine itself does not possess a leaving group for direct substitution, its reactivity can be understood through the behavior of halogenated precursors. For instance, a hypothetical precursor like 2,6-dichloro-4-(sec-butyl)pyrimidin-5-amine would be highly reactive towards nucleophiles.

The reaction mechanism involves the attack of a nucleophile at the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The regioselectivity of these reactions is well-established, with nucleophilic attack preferentially occurring at the C4/C6 positions, followed by the C2 position. nih.gov The presence of the 5-amino group, an electron-donating substituent, slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine, but the ring remains sufficiently electron-poor for such reactions to proceed. cdnsciencepub.com

Research on structurally related 2,4-dichloropyrimidines and 4,6-dichloropyrimidines demonstrates that these compounds readily react with a variety of N-, O-, and S-based nucleophiles to yield monosubstituted or disubstituted products depending on the reaction conditions. nih.govmdpi.com

| Precursor | Nucleophile (Nu-H) | Typical Conditions | Expected Product | Reference |

| 6-Chloro-4-(sec-butyl)pyrimidin-5-amine | Benzylamine | Base (e.g., NEt₃), Solvent (e.g., DCM) | N-Benzyl-4-(sec-butyl)pyrimidine-5,6-diamine | nih.gov |

| 6-Chloro-4-(sec-butyl)pyrimidin-5-amine | Thiophenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(Sec-butyl)-6-(phenylthio)pyrimidin-5-amine | nih.gov |

| 6-Chloro-4-(sec-butyl)pyrimidin-5-amine | Sodium Methoxide | Solvent (e.g., Methanol) | 4-(Sec-butyl)-6-methoxypyrimidin-5-amine | nih.gov |

| 2-Chloro-4-(sec-butyl)pyrimidin-5-amine | Cyclopentylamine | Heat, Solvent-free | N-Cyclopentyl-4-(sec-butyl)pyrimidine-2,5-diamine | mdpi.comnih.gov |

This table presents hypothetical reactions based on the known reactivity of analogous substituted pyrimidines.

Reactivity and Transformations of the 5-Amino Group

The 5-amino group in this compound behaves as a typical primary aromatic amine, possessing a lone pair of electrons on the nitrogen atom that renders it nucleophilic. It can participate in a variety of chemical transformations, including condensation with carbonyls and acylation.

A fundamental reaction of primary amines is their acid-catalyzed condensation with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org The reaction proceeds via a two-step mechanism: initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine (hemiaminal) intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine. libretexts.org The reaction is reversible and is often driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of dehydrating agents. wikipedia.org The pH must be carefully controlled, as excessive acidity would protonate the amine, rendering it non-nucleophilic, while basic conditions would not be sufficient to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water. libretexts.org

| Carbonyl Reactant | Structure | Product Name | Product Structure |

| Benzaldehyde | C₆H₅CHO | N-(4-(sec-butyl)pyrimidin-5-yl)-1-phenylmethanimine | C₁₅H₁₇N₃ |

| Acetone | (CH₃)₂CO | N-(4-(sec-butyl)pyrimidin-5-yl)propan-2-imine | C₁₁H₁₇N₃ |

| Cyclohexanone | C₆H₁₀O | N-(4-(sec-butyl)pyrimidin-5-yl)cyclohexan-1-imine | C₁₄H₂₁N₃ |

This table illustrates the expected imine products from the condensation of this compound with various carbonyl compounds.

The imine derivatives formed from condensation reactions (as described in 3.2.1) can be readily reduced to form stable secondary amines. This two-step process, combining imine formation with subsequent reduction, is known as reductive amination. orgosolver.com This method is a powerful tool in organic synthesis for forming C-N bonds. The reduction of the imine can be achieved using various reducing agents, with common laboratory reagents including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). orgosolver.com Catalytic hydrogenation over a metal catalyst like palladium or platinum is also an effective method. orgosolver.com

The reduction of the pyrimidine ring itself is also possible but typically requires strong reducing agents like LiAlH₄ and is influenced by the electronic nature of other ring substituents. researchgate.net Electron-withdrawing groups on the pyrimidine ring can facilitate its reduction to dihydropyrimidine (B8664642) derivatives. researchgate.net However, the reduction of an exocyclic imine is a more selective and common transformation.

| Imine Precursor (from 3.2.1) | Reducing Agent | Product Name | Reference |

| N-(4-(sec-butyl)pyrimidin-5-yl)-1-phenylmethanimine | NaBH₄ | N-Benzyl-4-(sec-butyl)pyrimidin-5-amine | orgosolver.com |

| N-(4-(sec-butyl)pyrimidin-5-yl)propan-2-imine | H₂/Pd-C | N-Isopropyl-4-(sec-butyl)pyrimidin-5-amine | orgosolver.com |

| N-(4-(sec-butyl)pyrimidin-5-yl)cyclohexan-1-imine | LiAlH₄ | N-Cyclohexyl-4-(sec-butyl)pyrimidin-5-amine | orgosolver.com |

This table shows the expected secondary amine products from the reduction of imines derived from this compound.

Chemical Modifications Involving the Sec-butyl Moiety

The sec-butyl group is a saturated alkyl chain and, as such, is generally chemically inert under typical synthetic conditions. Direct functionalization of the sec-butyl group without affecting the more reactive aromatic ring and amino group would require specific and often harsh reaction conditions, such as free-radical halogenation, which can lack selectivity.

In the context of medicinal chemistry and materials science, modifications involving the sec-butyl moiety are more commonly approached through the synthesis of analogues rather than by direct chemical alteration. Researchers often synthesize a series of compounds with varying alkyl groups at the C4 position to investigate structure-activity relationships (SAR). nih.gov By comparing the biological activity or material properties of the sec-butyl derivative with its methyl, ethyl, isobutyl, or tert-butyl counterparts, the influence of steric bulk, lipophilicity, and shape on the molecule's function can be systematically evaluated. beilstein-journals.orgniscpr.res.in For example, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown that the nature of the alkyl group can significantly influence biological activity. ontosight.ai

| Analogue Name | Alkyl Group | Molecular Formula | Purpose of Modification | Reference |

| 4-Methylpyrimidin-5-amine | Methyl | C₅H₇N₃ | Study effect of minimal steric bulk | acs.org |

| 4-Ethylpyrimidin-5-amine | Ethyl | C₆H₉N₃ | Assess impact of small increase in chain length | niscpr.res.in |

| 4-Isobutylpyrimidin-5-amine | Isobutyl | C₈H₁₃N₃ | Compare isomeric effects (branched vs. linear) | niscpr.res.in |

| 4-(tert-Butyl)pyrimidin-5-amine | tert-Butyl | C₈H₁₃N₃ | Investigate effect of maximal steric hindrance | beilstein-journals.org |

This table provides examples of analogues that might be synthesized to probe the role of the C4-alkyl substituent.

Stability and Degradation Pathways Relevant to Research Applications

Pyrimidine derivatives are generally considered to be robust aromatic compounds. beilstein-journals.org 5-Aminopyrimidine is a stable crystalline solid with a melting point of 171-173 °C, suggesting that this compound is also likely to be a stable solid under standard laboratory conditions. chemicalbook.comlktlabs.com Its stability is pertinent to its storage, handling, and use in various research applications.

pH Stability: The compound contains basic nitrogen centers (two in the pyrimidine ring and one in the amino group) and will form salts in the presence of strong acids. While the pyrimidine ring itself is stable to a wide pH range, extreme pH conditions could lead to degradation over time. The molecule is expected to be largely stable under alkaline conditions. purdue.edunih.gov

Oxidative Stability: Strong oxidizing agents could potentially lead to the degradation of the molecule. The amino group could be oxidized, or under very harsh conditions, the sec-butyl side chain could undergo oxidation.

Thermal Stability: As an aromatic amine, the compound is expected to have good thermal stability, but prolonged exposure to high temperatures could lead to decomposition.

Photochemical Stability: Pyrimidine bases are known to be susceptible to UV-induced photochemical reactions, most notably the dimerization to form cyclobutane (B1203170) pyrimidine dimers (CPDs). purdue.edubohrium.com While this is a major pathway for DNA damage, it indicates a potential sensitivity of the pyrimidine core to UV light, which could be a relevant degradation pathway for the compound in solution upon prolonged exposure to sunlight or a UV source.

Storage and Solubility: For long-term storage, the compound should be kept in a cool, dry, and dark environment to prevent thermal and photochemical degradation. Based on analogous structures, it is expected to have low solubility in water but good solubility in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols. solubilityofthings.com

Structure Activity Relationship Sar Studies of 4 Sec Butyl Pyrimidin 5 Amine Derivatives

Influence of the Sec-butyl Moiety on Biological Activity

The sec-butyl group at the C4 position of the pyrimidine (B1678525) ring plays a significant role in the biological activity of this class of compounds. Its size, shape, and lipophilicity are key determinants of binding affinity and selectivity for various biological targets.

The placement of the sec-butyl group on the pyrimidine ring is crucial for its biological effects. While direct SAR studies on the positional isomers of 4-(sec-butyl)pyrimidin-5-amine are not extensively detailed in the provided results, the importance of substituent positioning on the pyrimidine scaffold is a well-established principle in medicinal chemistry. For instance, in other pyrimidine series, moving a substituent can drastically alter activity. In pyrimidine-4-carboxamides, a regioisomer with a different nitrogen arrangement in the pyrimidine ring led to a significant drop in potency, highlighting the importance of the scaffold's nitrogen positions for protein interactions. nih.gov This suggests that the specific location of the sec-butyl group at C4 is likely optimized for interaction with a particular binding pocket, and shifting it to other positions, such as C2 or C6, would likely disrupt these favorable interactions and reduce biological activity. The electron-deficient nature of the 2-, 4-, and 6-positions of the pyrimidine ring makes them susceptible to nucleophilic attack, while the 5-position is less electron-deficient. semanticscholar.org This inherent electronic property of the pyrimidine ring underscores the non-equivalence of its positions and the probable impact of moving the sec-butyl group.

The sec-butyl group contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). This chirality can have a profound impact on biological activity, as biological systems are themselves chiral. rsc.org The differential interaction of enantiomers with their protein targets can lead to one isomer being significantly more active than the other. nih.gov For example, in a series of 4-acylamino-6-alkyloxy-2-alkylthiopyrimidines, the separation of enantiomers was crucial for evaluating their potential as A3 adenosine (B11128) receptor antagonists. researchgate.net Similarly, the stereochemistry of a chiral substituent can dictate its orientation within a binding site, leading to enhanced or diminished activity. In one study on c-MET kinase inhibitors, the (R)-enantiomer was found to have a 100-fold greater activity than the (S)-enantiomer due to a better fit in the enzyme's back pocket. nih.gov Therefore, for this compound derivatives, it is highly probable that one enantiomer will exhibit superior biological activity over the other due to stereospecific interactions with its target. The development of enantiomerically pure compounds is often a key step in drug development to maximize efficacy and minimize potential off-target effects. rsc.org

The sec-butyl group is a moderately sized, hydrophobic moiety. These characteristics are critical for its interaction with the binding sites of target proteins, which often contain hydrophobic pockets.

Steric Effects: The size and branched nature of the sec-butyl group introduce steric bulk. This can be advantageous if the binding pocket can accommodate it, leading to a snug fit and increased potency. Conversely, if the pocket is too small, the steric hindrance will decrease binding and activity. In some kinase inhibitors, the introduction of a bulky group led to a significant increase in potency by exploiting a specific pocket. nih.gov The connection of an N-isobutyl versus an N-sec-butyl group to a quinazolinone core resulted in different steric effects on an adjacent aryl ring, influencing biological activity. rsc.org

The interplay of hydrophobic and steric factors is crucial. In a study of pyrimidine-4-carboxamide (B1289416) inhibitors, it was suggested that the substituent at a particular position might bind in a shallow lipophilic pocket, indicating that there is an optimal size and shape for this group. nih.gov

Impact of the 5-Amino Group on Molecular Recognition and Interaction

The 5-amino group is a key functional group that significantly influences the molecular recognition properties of this compound. Its ability to act as both a hydrogen bond donor and acceptor is critical for forming specific interactions with biological targets.

Hydrogen Bonding: The amino group can form hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine, or with the peptide backbone of a protein. This directional and specific interaction is a major contributor to the binding affinity and selectivity of the molecule. In pyrazolo-triazolo-pyrimidines, a free amino group at the 5-position was found to be fundamental for high affinity and selectivity for the A2A adenosine receptor. d-nb.info Similarly, in pyrazolo[1,5-a]pyrimidines, an amino group at the 5-position was shown to favor an H-bonding interaction with a water molecule within the active site of an enzyme. mdpi.com The presence of an amino group can also enhance solubility in polar solvents. scbt.com

Effects of Substituents at Other Pyrimidine Ring Positions (e.g., C-2, C-6)

Modifying the C-2 and C-6 positions of the this compound scaffold offers a powerful strategy to fine-tune its biological activity, selectivity, and physicochemical properties.

| Position | Type of Substituent | Effect on Activity | Reference |

| C-2 | Electron-withdrawing groups (e.g., CN, SO2CH3) | Can enhance emission yield in fluorescent compounds. | researchgate.net |

| C-2 | Alkylthio chains (e.g., sec-butylthio, isopropylthio) | Potency is highly dependent on the nature of the alkyl chain. | nih.gov |

| C-6 | Benzyl (B1604629) groups | Introduction of methyl groups on the benzyl ring can increase potency. | nih.gov |

| C-6 | (S)-3-hydroxypyrrolidine | Reduced lipophilicity and increased activity in NAPE-PLD inhibitors. | nih.gov |

Studies on various pyrimidine-based compounds have demonstrated the profound impact of substituents at these positions:

In a series of pyrimidine-carbazole emitters, the introduction of electron-withdrawing groups like cyano (CN) or methylsulfonyl (SO2CH3) at the C-2 position significantly influenced the photophysical properties. researchgate.net

For a class of HIV-1 reverse transcriptase inhibitors, the nature of the O2-alkyl side chain at the C-2 position was critical for antiviral activity, with sec-butyl and other branched alkyl groups being among the most potent. nih.gov

In the development of NAPE-PLD inhibitors, replacing a morpholine (B109124) group at the C-6 position with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased inhibitory activity tenfold. nih.govacs.org

Research on pyrimido[4,5-d]pyrimidines has shown that various substituents at the 2- and 4-positions (which correspond to the 2- and 6-positions of the original pyrimidine ring) are crucial for their activity as EGFR inhibitors. rsc.org

These examples clearly illustrate that the C-2 and C-6 positions are key handles for optimizing the properties of the this compound scaffold.

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional shape, or conformation, of a molecule is what a biological target "sees." Conformational analysis, therefore, is a cornerstone of SAR studies, as it helps to identify the specific spatial arrangement of atoms—the bioactive conformation—that is required for optimal binding and activity.

Restricted Rotation: The pyrimidine ring itself is largely planar, but the sec-butyl group and any substituents at other positions can rotate around their single bonds. However, these rotations are often restricted due to steric hindrance, leading to a limited number of preferred conformations. mdpi.com

Identifying the Bioactive Conformation: By comparing the preferred conformations of active and inactive molecules, researchers can deduce the likely bioactive conformation. For example, in a series of dihydropyrimidinone inhibitors of human neutrophil elastase, locking the bioactive conformation with a strategically placed methyl sulfone substituent led to picomolar potency. nih.gov Computational modeling and X-ray crystallography are powerful tools used to determine these conformations. nih.govdrugdesign.org

Conformational Constraint: Introducing structural elements that "freeze" the molecule in its bioactive conformation can be a highly effective strategy for increasing potency. This reduces the entropic penalty of binding, as the molecule does not have to "pay" a large energy cost to adopt the correct shape. mdpi.com For instance, cyclization of alkyl groups in a series of hedgehog signaling inhibitors was well-tolerated and in some cases led to increased potency. yangresearchlab.org

The conformational flexibility or rigidity of the this compound scaffold and its derivatives is a critical factor in their biological activity. Understanding the preferred and bioactive conformations is essential for the rational design of new and improved analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For derivatives of this compound, QSAR modeling serves as a predictive tool to guide the rational design of new analogues with enhanced potency and desired pharmacokinetic profiles. researchgate.net This approach is predicated on the principle that variations in the biological activity of a group of molecules are directly related to changes in their molecular features. nih.govresearchgate.net

The development of a robust QSAR model involves a systematic workflow. mdpi.com Initially, a dataset of this compound derivatives with their corresponding experimentally determined biological activities is compiled. Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors are then used to develop a mathematical equation that correlates them with the observed biological activity, often employing statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). nih.govijpbs.net

Research Findings from QSAR Studies on Pyrimidine Derivatives

While specific QSAR models for this compound were not found, extensive QSAR studies on other pyrimidine derivatives provide valuable insights into the types of descriptors and models that could be effectively applied. For instance, QSAR analyses of pyrimidine derivatives as VEGFR-2 inhibitors have successfully utilized both MLR and ANN models. nih.gov In such studies, the performance of the models is rigorously evaluated using statistical parameters like the coefficient of determination (R²), the root mean square error (RMSE), and the cross-validated R² (Q²). nih.govnih.gov A high R² value indicates a good fit of the model to the data, while a high Q² value suggests good predictive ability. nih.gov

In a study on pyrimidine derivatives with larvicidal activity, MLR and Partial Least Squares (PLS) methods were used to build QSAR models. scielo.br The models revealed that physicochemical properties related to hydrophobicity were crucial for the observed activity. scielo.br This highlights the importance of selecting appropriate descriptors that capture the essential structural features influencing the biological endpoint of interest.

Furthermore, 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrimidine derivatives acting as ALK inhibitors. thieme-connect.com These methods provide a three-dimensional representation of the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields could enhance or diminish activity. thieme-connect.com

Illustrative Data for QSAR Modeling of this compound Derivatives

To illustrate the application of QSAR, consider a hypothetical dataset of this compound derivatives and their inhibitory activity against a specific kinase. The following tables showcase the kind of data required and the potential output of a QSAR model.

Table 1: Hypothetical Structures and Biological Activity of this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | Experimental pIC50 |

| 1 | H | H | 5.2 |

| 2 | CH3 | H | 5.8 |

| 3 | Cl | H | 6.1 |

| 4 | OCH3 | H | 5.9 |

| 5 | H | Br | 6.5 |

| 6 | H | CF3 | 6.8 |

| 7 | CH3 | Br | 7.1 |

| 8 | Cl | CF3 | 7.5 |

Table 2: Calculated Molecular Descriptors for the Hypothetical Derivatives

| Compound ID | Molecular Weight | LogP | Polar Surface Area (PSA) |

| 1 | 179.25 | 2.1 | 38.9 |

| 2 | 193.28 | 2.5 | 38.9 |

| 3 | 213.70 | 2.8 | 38.9 |

| 4 | 209.28 | 2.0 | 48.1 |

| 5 | 258.15 | 2.9 | 38.9 |

| 6 | 247.25 | 3.0 | 38.9 |

| 7 | 272.18 | 3.3 | 38.9 |

| 8 | 281.70 | 3.7 | 38.9 |

A hypothetical QSAR equation derived from this data might look like:

pIC50 = 4.5 + 0.005 * (Molecular Weight) + 0.6 * (LogP) - 0.02 * (PSA)

Biological Activities and Molecular Mechanisms of 4 Sec Butyl Pyrimidin 5 Amine Analogues

Antitumor and Anticancer Research

The pyrimidine (B1678525) core is a foundational structure in the development of new anticancer agents. ijcrt.orgtandfonline.comencyclopedia.pub Derivatives are known to interfere with crucial biological targets, mimicking natural pyrimidines to disrupt processes essential for cancer cell survival and proliferation. acs.org The structural versatility of the pyrimidine ring allows for the synthesis of a multitude of analogues with a broad spectrum of antitumor activities. mdpi.comijrpr.com

Kinase Inhibition Studies (e.g., CDK2, KRAS-G12D)

A primary mechanism through which pyrimidine analogues exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction.

Cyclin-Dependent Kinase (CDK) Inhibition: Cyclin-dependent kinases, particularly CDK2, are key players in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. ijrpr.comnih.gov The aminopyrazole core, a structure related to aminopyrimidines, has been shown to interact with the hinge region of CDKs. ijrpr.com Several pyrimidine-based compounds have been developed as potent CDK inhibitors. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as ATP-antagonistic CDK2 inhibitors, with some analogues achieving inhibitory constants (Kᵢ) in the low nanomolar range. acs.orgnih.gov Similarly, a series of N-(pyridin-3-yl) pyrimidin-4-amine derivatives showed potent CDK2/cyclin A2 inhibitory activity, with one compound recording an IC₅₀ of 64.42 nM. ijrpr.com Pyrazolo[3,4-d]pyrimidine scaffolds are also recognized as effective CDK2 inhibitors. nih.gov One compound from this series demonstrated a significant inhibitory activity against CDK2/cyclin A2 with an IC₅₀ value of 0.061 µM. nih.gov

KRAS-G12D Inhibition: The KRAS gene is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly common in pancreatic adenocarcinoma. nih.govelsevierpure.comyoutube.com Developing inhibitors for KRAS-G12D has been challenging, but pyrimidine-based scaffolds have emerged as a promising strategy. nih.gov Researchers have designed and synthesized novel thieno[2,3-d]pyrimidine (B153573) analogues as KRAS-G12D inhibitors. nih.gov One such inhibitor, KD-8, was found to bind to the KRAS-G12D protein with a dissociation constant (Kᴅ) of 33 nM and showed significant tumor growth inhibition in mouse models. nih.gov Another study developed purine (B94841) and pyrimidine analogues to target this mutation, with the purine-based compound PU1-1 showing an average IC₅₀ of 3.6 μM across three KRAS-G12D-mutated cell lines. nih.gov These inhibitors often work by binding to an allosteric site known as the SWII pocket, thereby blocking the protein's activity. elsevierpure.com

Mechanisms of Cytotoxicity in Cancer Cell Lines (in vitro)

Analogues of 4-(sec-butyl)pyrimidin-5-amine have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines in laboratory settings. The mechanism often involves inducing apoptosis and arresting the cell cycle. ijrpr.com

For example, a series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives were tested against 60 human tumor cell lines, showing notable inhibitory activity, particularly against renal cancer cells. acs.org Compound 12c from this series was identified as the most potent, with activity surpassing that of established drugs like sunitinib (B231) and sorafenib (B1663141) in the UO-31 renal cancer cell line. acs.org Another study on pyrimidine derivatives linked to aryl urea (B33335) moieties found that compound 4b had the highest cytotoxic activity against the SW480 colon cancer cell line (IC₅₀ = 11.08 µM) and worked by arresting the cell cycle at the G2/M phase and inducing apoptosis.

The cytotoxic effects of various pyrimidine analogues have been quantified across numerous cancer cell lines, as detailed in the table below.

| Compound Class | Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Compound 15 | HCT-116 | Colon Carcinoma | 0.061 (CDK2/cyclin A2) | nih.gov |

| Thieno[2,3-d]pyrimidine | KD-8 | Panc1, SW1990, CT26 | Pancreatic, Colon | 2.1 (average) | nih.gov |

| Purine Analogue | PU1-1 | AGS, SNU1197, PANC1 | Gastric, Pancreatic | 3.6 (average) | nih.gov |

| Pyrimido[4,5-d]pyrimidine (B13093195) | 7d | DND-41, HL-60, K-562, Z-138 | Leukemia, Lymphoma | Active | mdpi.com |

| Pyrimido[4,5-d]pyrimidine | 7h | DND-41, HL-60, K-562, Z-138 | Leukemia, Lymphoma | Active | mdpi.com |

| Pyrimidine Carboxamide | 9b, 10b, 11b, 19b | HepG2, HCT-116, MCF-7 | Liver, Colon, Breast | Significant Activity | tandfonline.com |

Antiviral Investigations

The pyrimidine structure is integral to many antiviral drugs, and research continues to explore new analogues for their potential to combat viral infections. mdpi.comnih.gov These compounds have been investigated for activity against a wide range of DNA and RNA viruses. nih.govnih.gov

Studies on pyrimido[4,5-d]pyrimidine derivatives revealed that certain analogues exhibit potent antiviral activity. Specifically, compounds with a cyclopropylamino group and an aminoindane moiety were highly effective against human coronavirus 229E (HCoV-229E). mdpi.com The structure-activity relationship indicated that the nature of the aliphatic chain at position 7 of the core structure was critical for antiviral efficacy. mdpi.com Another study on ribonucleosides of substituted pyrimido[5,4-d]pyrimidines identified 4-amino-8-(β-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine (ARPP) as a compound with both antiviral and antitumor properties.

A review of patented pyrimidine derivatives highlights their broad-spectrum antiviral potential against viruses such as influenza, herpes, hepatitis B and C, and HIV. nih.gov The search for new antiviral agents is driven by the emergence of new viruses and the development of drug-resistant strains of existing pathogens. nih.gov

Antimicrobial Research (Antibacterial, Antifungal)

Pyrimidine derivatives have demonstrated a broad range of antimicrobial activities, including antibacterial and antifungal effects. nih.govresearchgate.netias.ac.in Researchers have synthesized various novel pyrimidine compounds and tested them against pathogenic microbes.

One study reported the synthesis of bicyclic and tricyclic pyrimidine derivatives, with compounds 2a , 3a,b,c , and 4a,b showing activity against bacteria. nih.gov Another investigation into 5-(5-amino-1,3,4-thiadiazole-2-yl)- and 5-(5-mercapto-4H-1,2,4-triazol-3-yl)-pyrimidin-2(1H)-one derivatives found that many of the synthesized compounds showed promising antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, with some exceeding the performance of the standard drug ciprofloxacin. ias.ac.in Furthermore, certain pyrimidine analogues have displayed notable antifungal activity against strains like Candida albicans. nih.gov

| Compound Class | Microbe | Activity Type | Result | Source |

|---|---|---|---|---|

| 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one | Klebsiella pneumoniae | Antibacterial | MIC of 2 μg/mL for compound 11 | acs.org |

| Pyrimido[4,5-d]pyrimidine | Various Bacteria | Antibacterial | Compounds 2a, 3a,b,c, 4a,b active | nih.gov |

| Pyrimido[4,5-d]pyrimidine | Candida albicans | Antifungal | Compound 3c active | nih.gov |

| Thiadiazole/Triazole substituted pyrimidinone | P. aeruginosa, S. aureus, E. coli | Antibacterial | Promising activity, some better than Ciprofloxacin | ias.ac.in |

Bacterial FtsZ Inhibition Studies

A key target for novel antibacterial agents is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a prokaryotic homologue of eukaryotic tubulin and is essential for bacterial cell division. nih.govfrontiersin.org Its inhibition prevents the formation of the Z-ring, a critical step in cytokinesis, leading to cell filamentation and eventual death. nih.govcolab.ws Because FtsZ is highly conserved in bacteria but distinct from human tubulin, it represents an attractive target with the potential for selective toxicity. nih.gov

Pyrimidine-based compounds have been identified as effective FtsZ inhibitors. A structure-based virtual screening identified pyrimidine-linked quinuclidines as a new class of FtsZ inhibitors. nih.gov One of the most potent compounds from this class, quinuclidine (B89598) 1, was active against multiple antibiotic-resistant strains, including MRSA, with a minimal inhibitory concentration (MIC) of 24 μg/ml. nih.gov Further research has focused on benzamide (B126) derivatives, a well-known class of FtsZ inhibitors, with some showing potent effects against Gram-positive pathogens like Streptococcus pneumoniae. mdpi.com These inhibitors act by either stabilizing or destabilizing FtsZ polymer formation, thereby disrupting the cell division process. mdpi.com

Anti-inflammatory and Immunomodulatory Research

Pyrimidine derivatives are also recognized for their significant anti-inflammatory properties. rsc.orgnih.govnih.gov Several clinically approved anti-inflammatory drugs, such as tofacitinib, are based on a pyrimidine scaffold. nih.gov The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. nih.govnih.gov

Research into pyrazolo[3,4-d]pyrimidine derivatives has identified several compounds with notable anti-inflammatory activity. nih.gov In one study, compounds 3a , 3d , 4d , and 4f demonstrated anti-inflammatory effects comparable to the COX-2 inhibitor celecoxib (B62257) and were more potent than the non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov These compounds were shown to inhibit COX-2 with IC₅₀ values in the micromolar range. nih.gov The anti-inflammatory potential of pyrimidine analogues highlights their role as a versatile scaffold for developing drugs that can modulate the body's inflammatory responses. rsc.orgscirp.org

Modulation of Nitric Oxide Production

Analogues of this compound, specifically 2,4-disubstituted pyrimidines, have emerged as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov The overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of neurodegenerative disorders and neuropathic pain, making selective inhibition of this enzyme a key therapeutic strategy. nih.gov

Research into these pyrimidine-based inhibitors shows that the 2-imidazolylpyrimidine head of the molecule ligates to the heme iron in the active site of the nNOS enzyme. nih.gov The rest of the molecule, including substituents at the C4 position analogous to the sec-butyl group, extends into a hydrophobic pocket, engaging in van der Waals interactions with key amino acid residues. nih.gov This binding mode is crucial for the inhibitor's potency and selectivity over other NOS isoforms like endothelial NOS (eNOS), the inhibition of which could lead to undesirable cardiovascular side effects. nih.govnih.gov The design of these inhibitors often involves modifying the linker between the pyrimidine core and another aromatic group to optimize binding and pharmacokinetic properties. nih.gov The potential of compounds based on the 4-substituted pyrimidine amine scaffold as nNOS inhibitors underscores their promise in developing treatments for neurological conditions. nih.gov

COX Enzyme Inhibition Studies

The pyrimidine nucleus is a foundational structure for developing selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Studies on various pyrimidine derivatives have demonstrated their ability to selectively inhibit COX-2 over COX-1. nih.govnih.gov

For instance, a series of pyrimidine-5-carbonitrile analogues showed potent and selective COX-2 inhibition. nih.gov Certain derivatives exhibited inhibitory activity comparable to the selective COX-2 inhibitor drug, Celecoxib. Structure-activity relationship (SAR) studies revealed that the presence of specific sulphonamide and other aromatic moieties significantly influenced COX-2 inhibition, with some compounds achieving IC₅₀ values in the sub-micromolar range. nih.gov Other investigated pyrimidine derivatives also showed high selectivity towards COX-2, with inhibitory potencies similar to the commercial drug meloxicam. nih.gov These findings suggest that the this compound framework is a promising candidate for the design of novel anti-inflammatory agents.

| Compound Series | Test Compound | COX-2 IC₅₀ (µM) | Reference Drug | COX-2 IC₅₀ (µM) |

| Pyrimidine-5-carbonitriles | Compound 3b | 0.20 ± 0.01 | Celecoxib | 0.17 ± 0.01 |

| Compound 5b | 0.18 ± 0.01 | Nimesulide | 1.68 ± 0.22 | |

| Compound 5d | 0.16 ± 0.01 | |||

| Pyrimidine Derivatives | Compound L1 | Comparable to Meloxicam | Meloxicam | Not specified |

| Compound L2 | Comparable to Meloxicam | Piroxicam | Not specified |

Insecticidal and Pesticidal Applications

In the field of agrochemicals, pyrimidin-amine derivatives have been successfully developed as potent pesticides. Research has focused heavily on pyrimidin-4-amine analogues, which have shown broad-spectrum insecticidal and fungicidal activity. nih.govacs.org These compounds represent an important class in the discovery of new pesticides to combat the growing issue of resistance. nih.gov

A series of novel pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety demonstrated excellent insecticidal activity against agricultural pests such as Mythimna separata (armyworm), Aphis medicagini (aphid), and Tetranychus cinnabarinus (spider mite). nih.govacs.org Specific compounds from this series, U7 and U8, were also effective fungicides against Pseudoperonospora cubensis. nih.govacs.org The mechanism of action for some of these compounds involves the inhibition of acetylcholinesterase (AChE). nih.govacs.org The structure-activity relationships of these analogues are a subject of ongoing research to optimize their pesticidal profile. researchgate.nethep.com.cn

| Compound | Target Pest | LC₅₀ (mg/L) | Reference Pesticide | LC₅₀ (mg/L) |

| U7 | Mythimna separata | 3.57 ± 0.42 | Flufenerim | 3.14 ± 0.73 |

| U8 | Mythimna separata | 4.22 ± 0.47 | Flufenerim | 3.14 ± 0.73 |

Investigation of Other Enzyme and Receptor Interactions (e.g., PDE2)

The versatility of the pyrimidine scaffold allows it to interact with a diverse range of enzymes and receptors. heteroletters.orgjuniperpublishers.com While analogues of this compound have been primarily investigated for the activities mentioned above, the core structure is present in molecules targeting other enzymes. However, based on a review of the available scientific literature, specific studies detailing the interaction of this compound or its close analogues with phosphodiesterase 2 (PDE2) are not prominently reported. Further research would be required to explore this potential interaction.

In Vitro Biological Screening Methodologies

The evaluation of the biological activity of pyrimidine derivatives like the analogues of this compound involves a variety of established in vitro screening methods. These preliminary assays are crucial for identifying lead compounds and elucidating their mechanism of action before advancing to more complex studies. rsc.org

Standard methodologies include:

Antimicrobial Screening: The antibacterial and antifungal potential is often assessed using methods like the cup plate method, broth microdilution, or agar (B569324) disk diffusion. heteroletters.orgnih.gov These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govresearchgate.net

Enzyme Inhibition Assays: To test for activity against specific enzymes like COX or NOS, biochemical assays are used. For COX inhibition, this often involves measuring the oxidation of a substrate like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) in the presence of the test compound. nih.gov For NOS inhibition, assays typically measure the conversion of L-arginine to L-citrulline.

Cytotoxicity Assays: The effect of the compounds on cell viability is a critical early screening step, especially for anticancer potential. The MTT assay is a common colorimetric method used to assess the metabolic activity of cells, which serves as a measure of cell viability and proliferation. mdpi.com

Receptor Binding Assays: To determine if a compound interacts with a specific receptor, radioligand binding assays are employed. These assays measure the affinity of the test compound for the receptor by competing with a known radioactive ligand.

These in vitro screening funnels allow for the efficient evaluation of large numbers of synthetic derivatives to identify promising candidates for further development. rsc.org

Computational Chemistry and Theoretical Studies on 4 Sec Butyl Pyrimidin 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For a compound like 4-(sec-butyl)pyrimidin-5-amine, DFT calculations can provide valuable insights into its geometry, electronic properties, and potential reaction sites.

Studies on various substituted pyrimidines have demonstrated the utility of DFT in elucidating their chemical behavior. epstem.netrsc.org These calculations typically involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of various electronic descriptors.

Key electronic properties that can be determined for this compound using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule; a larger gap generally implies higher stability. epstem.net For substituted pyrimidines, the distribution of HOMO and LUMO orbitals often indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. epstem.net

Furthermore, DFT calculations can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. epstem.net For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amine group are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bonding interactions.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. epstem.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a Generic Substituted Pyrimidine

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | 3.85 eV |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | 2.65 eV |

Note: The values in this table are for illustrative purposes and are based on general findings for substituted pyrimidines. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govremedypublications.com In the context of drug discovery, docking is used to predict how a small molecule like this compound might interact with a biological target, typically a protein or nucleic acid.

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can provide insights into the binding mode, the strength of the interaction, and key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govmdpi.com

Numerous studies have employed molecular docking to investigate the potential biological targets of pyrimidine derivatives. ajchem-a.comresearchgate.net For instance, aminopyrimidine derivatives have been docked into the active sites of various kinases, proteases, and other enzymes to explore their inhibitory potential. researchgate.nettandfonline.com

A hypothetical docking study of this compound would involve:

Obtaining the 3D structure of the compound, which can be generated and optimized using computational chemistry software.

Identifying a potential biological target. This could be based on the known activities of similar pyrimidine derivatives.

Using a docking program to place the ligand into the binding site of the target protein.

Analyzing the resulting poses and their docking scores to predict the most likely binding mode and affinity.

The sec-butyl group of this compound would likely engage in hydrophobic interactions within the binding pocket, while the amine group and the nitrogen atoms of the pyrimidine ring could act as hydrogen bond donors and acceptors, respectively.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a more dynamic and detailed picture of ligand-target interactions compared to the static view offered by molecular docking. tandfonline.com MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of a ligand-protein complex in a simulated physiological environment. rsc.org

For a predicted complex of this compound and a protein target, an MD simulation could be performed to:

Assess the stability of the binding pose obtained from docking.

Analyze the flexibility of the ligand and the protein binding site.

Identify key and stable intermolecular interactions, such as hydrogen bonds and water-bridged interactions, that contribute to binding affinity.

Calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores alone.

Studies on other pyrimidine-based inhibitors have shown that MD simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interactions. tandfonline.comrsc.org These simulations can reveal conformational changes in the protein upon ligand binding and provide a more realistic model of the binding event.

Prediction of Molecular Interactions and Binding Affinities

The prediction of molecular interactions and binding affinities is a central goal of computational chemistry in drug design. For this compound, a combination of the methods described above would be used to predict its binding characteristics.

The initial prediction of binding affinity often comes from the scoring functions used in molecular docking. nih.gov However, these scores are generally considered a rough estimate. More accurate predictions can be obtained through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which are often used in conjunction with MD simulations to calculate the free energy of binding.

The binding affinity of pyrimidine derivatives has been shown to be influenced by the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net For this compound, the sec-butyl group at position 4 and the amine group at position 5 are the key determinants of its interaction profile. The size and hydrophobicity of the sec-butyl group will influence how it fits into and interacts with hydrophobic pockets of a target protein. The amine group, being a hydrogen bond donor, can form crucial interactions with specific amino acid residues in the binding site.

Comparative studies with structurally similar pyrimidines where the sec-butyl group is replaced by other alkyl groups or where the amine group is in a different position could provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective analogs. nih.gov

In Silico Prediction Methodologies for Biological Relevance

For this compound, a range of properties could be predicted using various computational tools and models:

Physicochemical Properties: Parameters such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can be calculated. These are often used in conjunction with rules like Lipinski's Rule of Five to assess oral bioavailability. nih.gov

ADME Properties: Computational models can predict properties like human intestinal absorption, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes such as the cytochrome P450 family. nih.gov

Toxicity Prediction: In silico models can screen for potential toxicity risks, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). researchgate.net

Table 2: Illustrative In Silico Predicted Properties for a Drug-like Pyrimidine Derivative

| Property | Predicted Value | Implication for Biological Relevance |

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability |

| logP | 1-3 | Optimal range for membrane permeability and solubility |

| TPSA | < 140 Ų | Good intestinal absorption and cell permeability |

| Hydrogen Bond Donors | < 5 | Favorable for membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Favorable for membrane permeability |

| Ames Mutagenicity | Negative | Low risk of being a mutagen |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Note: These are general desirable ranges and predictions for a potential drug candidate. The actual predicted values for this compound would require specific software calculations.

By employing these in silico prediction methodologies, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the process of identifying new biologically active agents. researchgate.netasianpubs.org

Advanced Analytical Methodologies for Research on 4 Sec Butyl Pyrimidin 5 Amine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of molecular compounds. By probing the interaction of electromagnetic radiation with the molecule, various spectroscopic methods provide distinct and complementary information about the atomic and molecular structure of 4-(sec-butyl)pyrimidin-5-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR spectroscopy for this compound would reveal the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the sec-butyl group. The aromatic protons on the pyrimidine ring would appear in the downfield region, while the aliphatic protons of the sec-butyl group would be found in the upfield region. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, are critical for confirming the connectivity.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, a specific number of signals corresponding to each unique carbon atom is expected. The chemical shifts of the pyrimidine ring carbons would be significantly different from those of the aliphatic sec-butyl chain carbons. oregonstate.edu Quaternary carbons, those without attached hydrogens, are typically observed as weaker signals. oregonstate.edu

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous structure confirmation. ipb.pt An HMBC experiment would be particularly crucial, as it reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net This would allow for definitive confirmation of the attachment of the sec-butyl group to the C4 position of the pyrimidine ring by observing correlations between the sec-butyl protons and the pyrimidine carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Pyrimidine Ring | C2-H | 8.0 - 9.0 | 150 - 160 | Singlet |

| Pyrimidine Ring | C6-H | 8.0 - 9.0 | 155 - 165 | Singlet |

| Pyrimidine Ring | C4 | - | 160 - 170 | - |

| Pyrimidine Ring | C5 | - | 115 - 125 | - |

| Amine | N-H | Variable (broad) | - | Broad Singlet |

| sec-Butyl | CH | 2.8 - 3.5 | 35 - 45 | Multiplet |

| sec-Butyl | CH₂ | 1.5 - 2.0 | 25 - 35 | Multiplet |

| sec-Butyl | CH₃ (doublet) | 1.2 - 1.4 | 15 - 25 | Doublet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The primary amine (-NH₂) group is expected to show a pair of medium-intensity stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The presence of two bands, corresponding to asymmetric and symmetric stretching, is characteristic of a primary amine. libretexts.org The N-H bending vibration is typically observed around 1550-1650 cm⁻¹. libretexts.org The aliphatic C-H bonds of the sec-butyl group would produce strong stretching absorptions in the 2850-3000 cm⁻¹ range. Finally, the pyrimidine ring itself would generate a series of characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ fingerprint region. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Amine (N-H) | Bending (Scissoring) | 1550 - 1650 | Medium-Strong |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Strong |

| Aromatic Ring (C=N, C=C) | Stretching | 1400 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The pyrimidine ring in this compound constitutes a chromophore that absorbs UV light. While UV-Vis spectroscopy is less useful for detailed structural elucidation compared to NMR, it is a valuable tool for studying interactions. Changes in the absorption maximum (λ_max) or molar absorptivity upon the addition of a binding partner (e.g., a metal ion or a biomolecule) can indicate and quantify complex formation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₈H₁₃N₃), the nominal molecular weight is 151.21 g/mol . bldpharm.com High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass with high precision, which serves to confirm the elemental formula. nih.govmdpi.com For example, HRMS could readily distinguish C₈H₁₃N₃ from other potential formulas with the same nominal mass.

Analysis of the fragmentation pattern provides further structural evidence. In the mass spectrum of this compound, a prominent molecular ion peak [M]⁺ would be expected. Common fragmentation pathways would likely involve the cleavage of the sec-butyl group, such as the loss of an ethyl radical (•C₂H₅, 29 mass units) or a methyl radical (•CH₃, 15 mass units), leading to characteristic fragment ions. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an excellent method for identifying the compound within a reaction mixture and assessing its purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. rsc.org By diffracting X-rays off a single crystal of this compound, a precise 3D model of the molecule can be generated. arabjchem.org

This technique provides unequivocal proof of the molecular structure, confirming the connectivity of the sec-butyl group to the pyrimidine ring. nih.govnih.gov Furthermore, it yields precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the sec-butyl substituent relative to the planar pyrimidine ring. nih.goviucr.org X-ray analysis also elucidates the packing of molecules in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonds involving the amine group and van der Waals forces, which govern the solid-state properties of the compound. iucr.org

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile solids like this compound. sigmaaldrich.com

A typical analysis would involve a reverse-phase HPLC method, using a C18 stationary phase and a mobile phase gradient of water and an organic solvent like acetonitrile. The compound is detected as it elutes from the column, often using a UV detector set to a wavelength where the pyrimidine chromophore absorbs strongly. The purity is calculated from the resulting chromatogram by comparing the area of the main product peak to the total area of all peaks, with purities often exceeding 95% for well-synthesized materials. mdpi.com HPLC is also a critical tool for monitoring the progress of a chemical reaction and for purifying the final product on a preparative scale. researchgate.net

Future Perspectives and Emerging Research Avenues for 4 Sec Butyl Pyrimidin 5 Amine

Development of Novel and More Efficient Synthetic Routes

The advancement of research into 4-(sec-butyl)pyrimidin-5-amine and its analogs is intrinsically linked to the development of efficient and versatile synthetic methodologies. While established methods exist for the synthesis of substituted aminopyrimidines, future efforts are likely to focus on creating more streamlined, cost-effective, and environmentally benign processes.

Current synthetic strategies for similar pyrimidines often involve multi-step sequences. For instance, a known route to produce related 5-substituted 2-amino-4,6-dichloropyrimidines involves the condensation of a monosubstituted malonic acid diester with guanidine, followed by chlorination. nih.gov

Emerging research avenues in synthetic chemistry offer significant potential for improving the synthesis of these compounds:

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a powerful strategy for rapidly generating molecular diversity. researchgate.netbeilstein-journals.org The application of MCRs, such as the Biginelli reaction or similar one-pot condensations, could provide a more direct and atom-economical route to complex pyrimidine (B1678525) derivatives. researchgate.netrsc.org

Catalyst-Free and Metal-Free Synthesis: There is a growing emphasis on developing synthetic methods that avoid the use of heavy metal catalysts, which can be costly and pose environmental concerns. mdpi.com Recent advancements in metal-free C-N bond cleavage and annulation reactions could be adapted for the synthesis of pyrimidine cores. rsc.orgmdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processing. Developing flow-based syntheses for this compound would facilitate large-scale production for further biological evaluation.

Novel Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental in modern medicinal chemistry for constructing complex molecules. bohrium.comnih.gov Future research will likely focus on developing more robust and chemoselective coupling methods to introduce the sec-butyl group and other functionalities onto the pyrimidine ring with higher efficiency and broader substrate scope. bohrium.comnih.gov

Exploration of New Biological Targets and Mechanisms of Action

While initial studies have shown that a related compound, 5-(sec-butyl)-4,6-dichloropyrimidin-2-amine, inhibits immune-activated nitric oxide (NO) production, suggesting anti-inflammatory potential, the full biological spectrum of this compound remains largely unexplored. nih.gov The pyrimidine scaffold is known to interact with a wide array of biological targets, opening up numerous avenues for investigation. wisdomlib.org

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover new therapeutic applications:

Kinase Inhibition: Kinases are a major class of drug targets, particularly in oncology. Pyrrolo[3,2-d]pyrimidines and other pyrimidine derivatives have been developed as potent kinase inhibitors. rsc.orgnih.gov Screening against various kinase families (e.g., tyrosine kinases, PI3Kδ) could identify novel anticancer agents. nih.gov

Antiviral Activity: The pyrimidine heterocycle is a key component of many antiviral drugs. researchgate.net Derivatives have shown activity against a broad range of viruses, including HIV-1, by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Antimicrobial Properties: With the rise of multi-drug resistant bacteria, there is an urgent need for new antimicrobial agents. Pyrimidine derivatives have demonstrated both antibacterial and antifungal activities, making this a critical area for exploration. wisdomlib.orgacs.org

Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives have been identified as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs with reduced gastrointestinal side effects. rsc.orgnih.gov

Central Nervous System (CNS) Targets: Pyrimidine compounds have also been investigated as modulators of serotonin (B10506) receptors, indicating their potential for treating CNS disorders such as depression, anxiety, and pain. google.com

Elucidating the precise mechanism of action for any identified activity will be crucial. This involves techniques like target-based screening, genetic sequencing of resistant mutants, and structural biology to understand how the compound interacts with its target protein at a molecular level. ucl.ac.uk

Integration with Advanced Drug Discovery Technologies

The integration of cutting-edge technologies can significantly accelerate the drug discovery process for compounds like this compound. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how new drug candidates are identified and optimized. nih.gov

Key technological integrations for future research include:

AI-Powered Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel drug targets that may be modulated by pyrimidine derivatives. nih.gov

In Silico Screening and Virtual Libraries: Computational methods can be used to screen virtual libraries of novel this compound analogs against modeled protein targets. This allows for the rapid and cost-effective identification of promising lead compounds before committing to chemical synthesis.

Predictive Modeling: Machine learning models can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new derivatives. nih.gov This helps in prioritizing compounds with favorable drug-like properties early in the discovery pipeline.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds against specific biological targets. Combining HTS with libraries of novel pyrimidine derivatives can quickly identify active "hits" for further development.

Chemical Databases: Leveraging large, curated chemical databases like ChEMBL and PubChem can provide valuable information on the biological activities of structurally related compounds, guiding the design of new analogs. nih.gov

These technologies enable a more rational, data-driven approach to drug design, reducing the time and cost associated with bringing a new drug to market. nih.gov

Collaborative Research Opportunities in Academia and Industry

The journey of a drug from initial discovery to market is a complex and resource-intensive process that often benefits from synergistic collaborations between academic institutions and the pharmaceutical industry. nih.gov Advancing the research on this compound provides a fertile ground for such partnerships.

Bridging Basic and Applied Research: Academic labs are often at the forefront of fundamental research, including the development of novel synthetic methods and the discovery of new biological mechanisms. encyclopedia.com Industrial partners can provide the resources and expertise needed to translate these basic discoveries into tangible therapeutic candidates through large-scale synthesis, preclinical development, and clinical trials. nih.gov

Access to Complementary Expertise and Resources: Academia offers deep expertise in specific biological areas and innovative research techniques, while industry provides infrastructure for high-throughput screening, medicinal chemistry optimization, and navigating the regulatory landscape. aacsb.edu

Economic and Social Impact: University-industry collaborations can stimulate economic development by fostering innovation and creating new technologies. encyclopedia.com These partnerships can lead to the development of new medicines that address unmet medical needs, providing significant benefits to society.

Fostering Innovation: Such collaborations create an environment where academic creativity is combined with the goal-oriented focus of industry, leading to innovative solutions and the development of impactful new products. aacsb.edu Special issue journals and collaborative research networks can further facilitate the exchange of ideas and foster scientific connections in the field of pyrimidine chemistry. mdpi.com

By fostering these collaborative models, the full therapeutic potential of this compound and its derivatives can be more effectively and efficiently explored.

Q & A

What are the optimal synthetic routes for 4-(sec-butyl)pyrimidin-5-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

A viable approach involves nucleophilic substitution at the 4-position of a pyrimidine precursor. For example, starting with 4-chloropyrimidin-5-amine, the chloro group can be displaced by sec-butylamine under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) with a base like potassium carbonate. Alternative routes may employ cross-coupling reactions (e.g., Buchwald-Hartwig amination) if a halogen is present. Optimization includes:

- Temperature: Reflux (~100–120°C) to ensure complete substitution.

- Catalyst: Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions.

- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the product.

Yields typically range from 60–85%, depending on steric hindrance from the sec-butyl group and reaction time (12–24 hours) .

How can the structural elucidation of this compound be performed to confirm its regiochemistry and purity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for the sec-butyl group (δ 0.8–1.0 ppm for CH₃, δ 1.2–1.5 ppm for CH₂, and δ 2.0–2.3 ppm for CH). Pyrimidine ring protons appear as distinct singlets (δ 8.0–8.5 ppm).

- ¹³C NMR: Signals for the pyrimidine carbons (δ 150–160 ppm) and sec-butyl carbons (δ 20–40 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching C₈H₁₄N₃ (calc. 152.1189).

- X-ray Crystallography: Resolve stereochemistry and crystal packing, as demonstrated in analogous pyrimidine structures .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition?

Methodological Answer:

- Kinase Inhibition Assays: Use fluorescence-based or radiometric assays to test inhibition of cyclin-dependent kinases (CDKs) or other targets. For example:

- CDK2 Inhibition: Measure ATP consumption using a luminescent ADP-Glo™ kit.

- Dose-Response Curves: IC₅₀ values determined via serial dilution (1 nM–100 µM).

- Antimicrobial Screening: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

How do substituent variations at the 4-position of pyrimidin-5-amine derivatives influence their physicochemical and pharmacological properties?

Methodological Answer:

- Lipophilicity: sec-Butyl increases logP compared to methyl (: 4-amino-5-methylpyrimidine logP ~0.5 vs. sec-butyl logP ~2.0), enhancing membrane permeability.

- Steric Effects: Bulkier groups may reduce binding affinity to flat enzyme active sites (e.g., kinases).

- Solubility: sec-Butyl derivatives require co-solvents (DMSO) for in vitro assays. Quantitative structure-activity relationship (QSAR) modeling can predict these effects .

What computational methods can predict the binding affinity of this compound with potential biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., CDK2 PDB: 1HCL). Focus on hydrogen bonding with the 5-amine and hydrophobic contacts with the sec-butyl group.

- Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water model).

- Free Energy Calculations: MM-PBSA/GBSA to estimate ΔG binding. Validation against experimental IC₅₀ data is critical .

How can contradictory results in the biological activity of this compound be resolved through experimental design?

Methodological Answer:

- Purity Control: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities from incomplete substitution (e.g., residual chloro precursor) may skew results.

- Stereochemical Analysis: Chiral HPLC or NMR derivatization to rule out isomer effects.

- Replicate Studies: Triplicate assays with statistical analysis (e.g., ANOVA) to identify outliers.

- Target Validation: CRISPR knock-out models to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.